Toxicarolisoflavone

Übersicht

Beschreibung

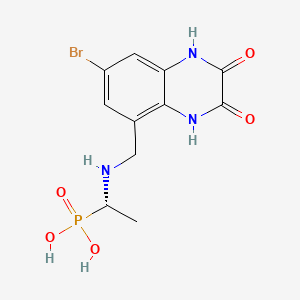

Toxicarol isoflavone is a naturally occurring isoflavone extracted from the plant Millettia brandisiana. Isoflavones are a class of flavonoids, which are phenolic compounds with a 3-phenylchromen-4-one backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of toxicarol isoflavone involves the use of 2,2-dimethyl-5-hydroxy-7-methoxychroman as a starting material. The synthetic route includes several steps, such as methylation, cyclization, and hydroxylation, under specific reaction conditions .

Industrial Production Methods: Industrial production of toxicarol isoflavone can be achieved through biotechnological approaches, such as plant cell cultures and metabolic engineering. These methods involve the use of genetically engineered microorganisms or plant organ cultures to enhance the yield of isoflavones .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Toxicarol-Isoflavon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogene wie Chlor oder Brom in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von hydroxylierten Derivaten.

Reduktion: Bildung von reduzierten Isoflavon-Derivaten.

Substitution: Bildung von halogenierten oder alkylierten Isoflavon-Derivaten.

Wissenschaftliche Forschungsanwendungen

Toxicarol-Isoflavon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Vorläufer für die Synthese anderer bioaktiver Verbindungen.

Biologie: Untersuchung seiner Rolle bei Pflanzen-Mikroorganismen-Interaktionen und Abwehrmechanismen.

Medizin: Untersuchung seiner potenziellen therapeutischen Wirkungen, wie z. B. entzündungshemmende, antioxidative und krebshemmende Eigenschaften.

Industrie: Verwendung bei der Entwicklung von natürlichen Pestiziden und anderen Agrochemikalien

5. Wirkmechanismus

Toxicarol-Isoflavon entfaltet seine Wirkungen durch verschiedene molekulare Ziele und Signalwege. Es fungiert als selektiver Östrogenrezeptormodulator, bindet an Östrogenrezeptoren und übt östrogenähnliche Wirkungen aus. Zusätzlich beeinflusst es die Aktivität von Enzymen, die am oxidativen Stress und an Entzündungen beteiligt sind, und moduliert so zelluläre Reaktionen .

Wirkmechanismus

Toxicarol isoflavone is structurally and biogenetically related to other isoflavones, such as genistein, daidzein, and glycitein. These compounds share a similar 3-phenylchromen-4-one backbone but differ in their functional groups and biological activities. Toxicarol isoflavone is unique due to its specific hydroxylation and methoxylation patterns, which contribute to its distinct biological properties .

Vergleich Mit ähnlichen Verbindungen

Toxicarol-Isoflavon ist strukturell und biogenetisch mit anderen Isoflavonen wie Genistein, Daidzein und Glycitein verwandt. Diese Verbindungen teilen ein ähnliches 3-Phenylchromen-4-on-Grundgerüst, unterscheiden sich jedoch in ihren funktionellen Gruppen und biologischen Aktivitäten. Toxicarol-Isoflavon ist einzigartig aufgrund seiner spezifischen Hydroxylierungs- und Methoxylierungsmuster, die zu seinen besonderen biologischen Eigenschaften beitragen .

Ähnliche Verbindungen:

Genistein: Bekannt für seine östrogenen und krebshemmenden Eigenschaften.

Daidzein: Untersuchung seiner entzündungshemmenden und antioxidativen Wirkungen.

Glycitein: Untersuchung seiner potenziellen Rolle für die Knochengesundheit und den kardiovaskulären Schutz.

Zusammenfassend lässt sich sagen, dass Toxicarol-Isoflavon eine vielseitige Verbindung mit einem bedeutenden Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen darstellt. Seine einzigartige chemische Struktur und seine biologischen Aktivitäten machen es zu einem wertvollen Forschungsobjekt in den Bereichen Chemie, Biologie, Medizin und Industrie.

Eigenschaften

IUPAC Name |

5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIRAQXHOVJVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Toxicarol isoflavone and where is it found?

A1: Toxicarol isoflavone is a naturally occurring isoflavone compound. It was first isolated from certain leguminous plants, specifically fish-poison plants, known for their ichthyotoxic properties [, ]. One such plant is Derris ovalifolia, from which researchers successfully isolated Toxicarol isoflavone along with other known compounds []. It has also been found in Millettia dielsiana [].

Q2: What is the chemical structure of Toxicarol isoflavone?

A2: While the provided abstracts do not explicitly detail the molecular formula and weight, they do mention that the structure of Toxicarol isoflavone has been confirmed through synthesis [, ]. This suggests that its chemical structure is well-defined within the scientific literature.

Q3: Are there any known synthetic routes for producing Toxicarol isoflavone?

A3: Yes, researchers have successfully synthesized Toxicarol isoflavone. One study mentions utilizing the oxidative rearrangement of dihydropyranochalcones with thallium(III) nitrate as a synthetic strategy []. This suggests that laboratory production of the compound is feasible.

Q4: What is the research focus regarding Toxicarol isoflavone?

A4: Currently, the research on Toxicarol isoflavone primarily revolves around its isolation, structural characterization, and synthesis [, , , , , ]. Further research is needed to explore its potential biological activities, mechanisms of action, and potential applications in various fields.

Q5: What are the limitations of the current research on Toxicarol isoflavone?

A5: The available research on Toxicarol isoflavone is limited in scope, primarily focusing on its natural occurrence and chemical synthesis. There is a significant lack of information regarding its biological activity, potential applications, and safety profiles. This highlights the need for further investigation to fully understand the compound's properties and potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B1663733.png)

![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)

![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron](/img/structure/B1663739.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1663741.png)

![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)

![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)

![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)